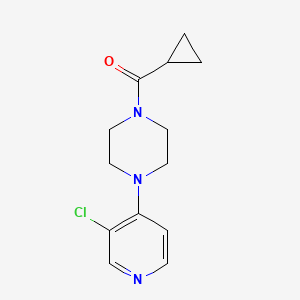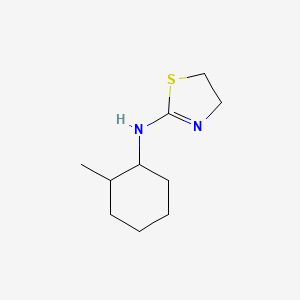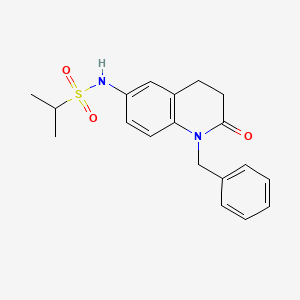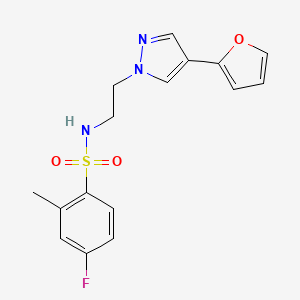
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated organic molecule that has garnered interest due to its potential applications in various fields of chemistry. The presence of multiple fluorine atoms makes it a candidate for use in the synthesis of fluoro-containing materials and as a protecting group in the synthesis of oligonucleotides .
Synthesis Analysis
The synthesis of related hexafluoro compounds has been achieved through different methods. For instance, long-chain 2,2-difluoro-3-hydroxyacids, which share a similar hexafluoroisopropanol backbone, have been synthesized using a selective haloform reaction with good to excellent yields under mild conditions . Another approach for synthesizing hexafluoro-2-organyl-propan-2-ols involves starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . These methods highlight the versatility and efficiency of synthesizing fluorinated compounds, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of a closely related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis. This analysis revealed the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Such structural insights are crucial for understanding the reactivity and potential applications of these fluorinated compounds.
Chemical Reactions Analysis
The reactivity of hexafluoroisopropanol derivatives is influenced by the presence of the fluorine atoms and the functional groups attached to the carbon framework. For example, the hexafluoro-2-propyl group has been used as a protecting group in oligonucleotide synthesis, demonstrating its stability and ease of removal . The reactivity of the iodophenyl group in this compound could be exploited in further functionalization reactions, such as coupling reactions, due to the presence of the iodine atom.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine atoms. These properties include increased thermal and chemical stability, as well as altered hydrophobicity and lipophilicity. The hexafluoroisopropanol moiety, in particular, has been used to modify the physical properties of compounds, such as solubility and boiling points . The cytotoxic activity of related trifluoromethyl sulfonamides has been evaluated, indicating that the introduction of fluorine atoms can significantly influence biological activity .
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include perfluoroalkyl moieties, are extensively used in various industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are subject to regulations due to their toxic profiles. The review by Liu and Avendaño (2013) delves into the environmental biodegradability of important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, shedding light on microbial degradation pathways, half-lives, and potential novel degradation intermediates and products (Liu & Avendaño, 2013).
NEXAFS Investigations of Transition Metal Compounds
Transition metal compounds, including oxides, nitrides, carbides, and sulfides, possess unique physical and chemical properties, making them a subject of extensive surface science investigations. Chen (1998) provides a comprehensive review of the applications of near-edge X-ray absorption fine structure (NEXAFS) in studying electronic and structural properties of these compounds, highlighting their relevance in materials science, catalysis, biological science, and environmental science (Chen, 1998).
Environmental Impact of Novel Fluorinated Alternatives
Wang et al. (2019) explore novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs), which are emerging persistent organic pollutants. The study investigates the sources, environmental distribution, and toxicological assessments of these alternatives, revealing that some, like hexafluoropropylene oxide dimer (HFPO-DA), are dominant global pollutants and may exhibit toxicities comparable or even more serious than legacy PFASs, necessitating further toxicological studies (Wang et al., 2019).
Fluorinated Substituents in Antitubercular Drug Design
Thomas (1969) highlights the significance of fluorinated substituents, especially trifluoromethyl groups, in antitubercular drug design. The review discusses how these substituents modulate pharmacodynamic and pharmacokinetic behaviors of antitubercular agents, emphasizing the potential of –CF3 groups to enhance lipophilicity and improve pharmacological properties of these drugs (Thomas, 1969).
Mecanismo De Acción
Target of action
HFIP is generally used to denature the native state of proteins . It’s also used as a solvent in peptide chemistry .Mode of action
HFIP facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Biochemical pathways
HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HFIP are not readily available.Result of action
The molecular and cellular effects of HFIP’s action would depend on the specific reactions it’s involved in. For example, in the case of protein denaturation, it could lead to changes in protein structure and function .Action environment
HFIP is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It’s used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection .Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOTWQWXGRXHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)




![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2516628.png)
![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)
![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

